molecular formula C8H9N3O B082645 N-pyrimidin-2-ylcyclopropanecarboxamide CAS No. 14372-20-4

N-pyrimidin-2-ylcyclopropanecarboxamide

Cat. No.: B082645
CAS No.: 14372-20-4
M. Wt: 163.18 g/mol
InChI Key: WGBWVXLHDYUTMD-UHFFFAOYSA-N
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Description

N-Pyrimidin-2-ylcyclopropanecarboxamide (CAS: 14372-20-4) is a cyclopropane-derived carboxamide featuring a pyrimidin-2-yl substituent on the amide nitrogen. Its molecular structure combines the strained cyclopropane ring with a heteroaromatic pyrimidine moiety, which may confer unique physicochemical and biological properties. The compound is identified by synonyms such as N-(2-Pyrimidinyl)cyclopropanecarboxamide and KB-298758, with the InChIKey WGBWVXLHDYUTMD-UHFFFAOYSA-N providing a definitive structural identifier .

The pyrimidine group, a common pharmacophore in drug design, may enhance binding affinity through hydrogen bonding or π-π interactions.

Properties

CAS No.

14372-20-4

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-pyrimidin-2-ylcyclopropanecarboxamide

InChI

InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12)

InChI Key

WGBWVXLHDYUTMD-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC=N2

Canonical SMILES

C1CC1C(=O)NC2=NC=CC=N2

Synonyms

Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-pyrimidin-2-ylcyclopropanecarboxamide can be categorized based on substituent variations on the cyclopropane ring or the amide nitrogen. Below is a comparative analysis using available data and structural inferences:

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Substituents on Amide Nitrogen Key Features Potential Applications
This compound Pyrimidin-2-yl Heteroaromatic, H-bonding capability Enzyme inhibition, ligand design
N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide Methyl, methylaminocarbonyl Aliphatic, carbamate functionality Intermediate in organic synthesis
N-Spiro[1,3-benzodioxole-2,1-cyclopentan]-5-yl-cyclopropanecarboxamide Spiro benzodioxole-cyclopentane Rigid spiro system, high lipophilicity CNS-targeting agents (hypothetical)

Key Observations :

Substituent Effects on Bioactivity: The pyrimidin-2-yl group in the target compound likely enhances interactions with biological targets (e.g., kinases or receptors) compared to aliphatic substituents in N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide. Pyrimidine’s aromaticity and hydrogen-bond acceptor sites may improve binding specificity .

Synthetic Accessibility: this compound may require multi-step synthesis involving cyclopropanation followed by coupling with 2-aminopyrimidine. In contrast, the N-Methyl-N-[(methylamino)carbonyl] derivative could be synthesized via simpler alkylation or carbamate formation reactions.

Physicochemical Properties :

  • Pyrimidine-containing derivatives generally exhibit lower solubility in aqueous media compared to aliphatic analogs due to aromatic stacking tendencies. This could influence bioavailability and formulation strategies.

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